1'-nitroso-1,4'-bipiperidine
Description
1'-Nitroso-1,4'-bipiperidine (CAS 2639422-25-4) is an N-nitroso derivative of the secondary amine in the chemotherapeutic agent Irinotecan. Its molecular formula is C10H19N3O, with a molecular weight of 197.28 g/mol . Structurally, it features a nitroso (-NO) group attached to one of the piperidine rings in the 1,4'-bipiperidine scaffold. This compound is classified as a genotoxic nitrosamine impurity and is strictly regulated in pharmaceuticals, with permissible limits set by agencies like the FDA and EMA (≤ 0.03 ppm) . It serves as a critical reference standard for analytical method validation and quality control during Irinotecan production .
Properties
CAS No. |
2639422-25-4 |
|---|---|
Molecular Formula |
C10H19N3O |
Molecular Weight |
197.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1’-nitroso-1,4’-bipiperidine involves several methods:
Reduction of Nitro Compounds: One common method is the reduction of nitro compounds to form nitroso derivatives.
Direct Nitrosation: Another approach is the direct nitrosation of piperidine derivatives using nitrosating agents like sodium nitrite in the presence of an acid.
Oxidation of Amines: The oxidation of amines to nitroso compounds is also a viable method.
Chemical Reactions Analysis
1’-Nitroso-1,4’-bipiperidine undergoes various chemical reactions:
Scientific Research Applications
1’-Nitroso-1,4’-bipiperidine has several applications in scientific research:
Chemistry: It is used as a nitric oxide donor in various chemical reactions and studies.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of nitric oxide signaling.
Medicine: Research is being conducted on its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of 1’-nitroso-1,4’-bipiperidine involves the release of nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes. The compound interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various biological effects.
Comparison with Similar Compounds
1,4'-Bipiperidine (CAS 4897-50-1)
- Structure : Parent compound without the nitroso group; molecular formula C10H20N2 (MW 168.28 g/mol) .
- Role: Intermediate in synthesizing pharmaceuticals like pipamperone and Irinotecan .
- Key Difference: The absence of the nitroso group eliminates genotoxicity concerns but reduces utility in detecting trace impurities .
Pipamperone (CAS 1893-33-0)
1,4-Dinitrosopiperazine
- Structure : Piperazine with two nitroso groups .
- Role: Potential carcinogen with higher reactivity due to dual nitroso groups.
- Key Difference: Increased mutagenic potency compared to mono-nitroso compounds like this compound .
Stability and Reactivity
- This compound: The nitroso group enhances electrophilicity, enabling DNA adduct formation, a key mechanism in genotoxicity .
- Pd(II) Complexes of 1,4'-Bipiperidine : Stability varies with ligands. Pd(BHEP)-1,4'-bipiperidine complexes are more stable (log β = 12.3) than Pd(MME) analogs (log β = 9.7) due to sulfur-induced labilization .
- Nitroso 1,4-Dihydropyridines : Nitroso derivatives exhibit dual reactivity (nitroso group and dihydropyridine ring), while nitro analogs react only via the ring .
Analytical and Regulatory Significance
Photochemical Behavior
- This compound: Not directly photoactive, but nitroso groups in related compounds (e.g., nifedipine derivatives) form under UV light, increasing reactivity .
- Nitro 1,4-Dihydropyridines : Convert to nitroso derivatives upon irradiation, highlighting the nitroso group’s role in photosensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
